3-Chloroisothiazole

Palladium Catalysis Cross-Coupling Heterocyclic Chemistry

3-Chloroisothiazole (CAS 14217-66-4) is a halogenated 1,2-thiazole with a chlorine at C-3, uniquely resistant to Suzuki coupling but amenable to nucleophilic substitution (SNAr) at C-3 and palladium-catalyzed cross-coupling at C-5 when derivatized. This orthogonal reactivity makes it a strategic intermediate for sequential diversification in medicinal chemistry. Procure 3-chloroisothiazole when C-3 elaboration is planned via SNAr or Ullmann-type coupling, not Suzuki. Verify your synthetic route aligns with C-3 vs. C-5 reactivity profile. Request a quote for bulk orders.

Molecular Formula C3H2ClNS
Molecular Weight 119.57 g/mol
CAS No. 14217-66-4
Cat. No. B170628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisothiazole
CAS14217-66-4
Molecular FormulaC3H2ClNS
Molecular Weight119.57 g/mol
Structural Identifiers
SMILESC1=CSN=C1Cl
InChIInChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
InChIKeyNDSJUDPCTYRQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisothiazole (CAS 14217-66-4) Technical Baseline: Procurement-Relevant Physicochemical Profile


3-Chloroisothiazole (CAS 14217-66-4, molecular formula C3H2ClNS, MW 119.57 g/mol) is a halogenated 1,2-thiazole heterocycle characterized by a chlorine atom at the C-3 position of the five-membered ring containing nitrogen and sulfur . This substitution pattern defines its synthetic utility as a versatile intermediate in pharmaceutical and agrochemical research . Physical characterization data for this compound include a melting point of 66–68 °C and a boiling point of 62–64 °C at 20 Torr reduced pressure , with a predicted density of 1.421 ± 0.06 g/cm³ . These properties are essential parameters for procurement decisions regarding storage conditions, formulation development, and reaction solvent selection in both academic and industrial laboratory settings.

3-Chloroisothiazole Procurement: Why Interchanging with 3-Bromo-, 3-Iodo-, or 5-Haloisothiazoles Is Not Chemically Equivalent


The isothiazole scaffold exhibits position-dependent electronic characteristics that render halogen substitution patterns non-interchangeable. In this heterocyclic system, both the C-3 and C-5 positions are susceptible to nucleophilic substitution due to conjugation with the imine nitrogen [1]; however, palladium-catalyzed cross-coupling reactivity at C-3 is fundamentally constrained. A systematic investigation demonstrated that a variety of 3-substituted isothiazoles (including 3-Cl, 3-Br, 3-OMs, 3-OTs, and 3-OTf derivatives) uniformly fail to undergo successful Suzuki couplings at the isothiazole C-3 position [2]. Critically, this limitation extends to 3-iodoisothiazoles as well—despite iodine being a superior leaving group in SNAr and alkyl halide chemistry, 3-iodoisothiazoles 22 and 24 also fail to give regiocontrolled Suzuki, Stille, or Negishi couplings [3]. Conversely, the C-5 position of 3-chloroisothiazole derivatives participates efficiently in palladium-catalyzed cross-couplings, as evidenced by the regiospecific reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids to yield 3-chloro-5-substituted products in high yields [4]. This position-dependent reactivity landscape means that substituting a 3-chloroisothiazole with a 5-chloroisothiazole, or vice versa, yields entirely different synthetic outcomes. Procurement decisions must therefore be driven by the specific C–C bond-forming strategy intended for the downstream synthetic route.

3-Chloroisothiazole (CAS 14217-66-4) Quantitative Comparative Evidence: Differential Reactivity Versus 3-Bromo-, 3-Iodo-, and 5-Haloisothiazole Analogs


C-3 Position Suzuki Coupling Inertness: 3-Chloroisothiazole Derivatives Show 0% Successful Coupling Yield at C-3

3-Chloroisothiazole derivatives fail to undergo Suzuki coupling at the C-3 position under standard palladium-catalyzed conditions. This inertness is shared with 3-bromo, 3-OMs, 3-OTs, and 3-OTf analogs, all of which show 0% successful Suzuki coupling at C-3 [1]. In contrast, the C-5 position of 3-chloroisothiazole derivatives participates efficiently, with 3,5-dichloroisothiazole-4-carbonitrile reacting regiospecifically at C-5 with arylboronic acids to give 3-chloro-5-aryl products in high yields [2]. This divergent behavior establishes that 3-chloroisothiazole is not functionally replaceable by 5-chloroisothiazole for C-5 elaboration strategies.

Palladium Catalysis Cross-Coupling Heterocyclic Chemistry

Cross-Coupling Reactivity Hierarchy: 3,5-Dibromoisothiazole Scaffolds Outperform 3,5-Dichloro Analogs in Stille/Negishi Couplings

When comparing halogenated isothiazole scaffolds bearing identical substitution patterns, 3,5-dibromoisothiazole-4-carbonitrile demonstrates superior reactivity relative to 3,5-dichloroisothiazole-4-carbonitrile. The dibromo analog is sufficiently reactive for Stille, Negishi, and Sonogashira couplings, whereas the dichloro analog exhibits lower reactivity in these transformations [1]. This establishes that for applications requiring C–C bond formation at C-5 via Stille or Negishi protocols, the dibromo scaffold offers a more effective electrophilic partner than the dichloro counterpart. This reactivity difference is attributed to the relative leaving group ability of bromine versus chlorine under palladium-catalyzed conditions, a principle that extends beyond isothiazole chemistry.

Organometallic Chemistry Stille Coupling Negishi Coupling

Regioselective Hydrodehalogenation at C-5: 3-Chloroisothiazole-4-carbonitrile Obtained in 77–85% Yield via Selective C-5 Dehalogenation

5-Bromo-3-chloroisothiazole-4-carbonitrile and 5-iodo-3-chloroisothiazole-4-carbonitrile undergo regioselective hydrodehalogenation exclusively at the C-5 position when treated with Zn or In dust (5 equiv) and HCO2H, yielding 3-chloroisothiazole-4-carbonitrile in 77% and 85% yields, respectively [1]. The C-3 chlorine remains fully intact under these conditions, demonstrating the differential reactivity of the two halogen positions on the isothiazole ring. For comparison, 3,5-dibromoisothiazole-4-carbonitrile undergoes analogous hydrodebromination at C-5 to give 3-bromoisothiazole-4-carbonitrile in 70–74% yield [1]. This C-5 selectivity is a consistent feature across both chloro- and bromo-substituted scaffolds and provides a reliable method for generating mono-halogenated isothiazole intermediates with retention of the C-3 halogen for subsequent functionalization.

Synthetic Methodology Regioselective Reduction Halogen Retention

Derivative C–H Arylation at C-4: 3-Chloroisothiazole-5-carbonitrile Yields 60% in Pd-Catalyzed Arylation

Reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (2 equiv) in the presence of AgF (3 equiv), Pd(Ph3P)2Cl2 (5 mol%), and Ph3P (10 mol%) in MeCN at approximately 82 °C produced 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in 60% isolated yield [1]. This represents one of only two reported examples of C–H arylation at the C-4 position of a 3-chloroisothiazole derivative, whereas the corresponding 3-bromoisothiazoles have been more extensively studied in this transformation [1]. The successful 60% yield demonstrates that the C-3 chloro substituent is compatible with C-4 C–H functionalization conditions, but the limited literature precedent compared to bromo analogs indicates that reaction optimization may require additional development effort.

C–H Activation Arylation Derivative Synthesis

Melting Point and Handling Characteristics: 3-Chloroisothiazole Is a Crystalline Solid at Ambient Temperature (MP 66–68 °C)

3-Chloroisothiazole (CAS 14217-66-4) exhibits a melting point of 66–68 °C and a boiling point of 62–64 °C at 20 Torr reduced pressure . At standard laboratory ambient temperature (~20–25 °C), this compound exists as a crystalline solid, which offers advantages for precise weighing and handling compared to liquid or low-melting alternatives. The compound is typically supplied at ≥95% purity . Physical state is a critical procurement consideration: a solid intermediate eliminates solvent evaporation losses during storage, reduces volatility-related exposure risks, and enables accurate gravimetric dispensing for stoichiometric reaction setups. These handling characteristics contrast with liquid isothiazole analogs that may require specialized storage conditions or present greater volatility challenges during weighing operations.

Physical Properties Handling Storage

3-Chloroisothiazole (CAS 14217-66-4): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 3-Chloro-5-Substituted Isothiazole Derivatives via Regiospecific Suzuki Coupling at C-5

3-Chloroisothiazole-4-carbonitrile scaffolds undergo regiospecific Suzuki coupling exclusively at the C-5 position with aryl- and methylboronic acids, yielding 3-chloro-5-substituted products in high yields while retaining the C-3 chlorine for subsequent functionalization [1]. This orthogonal reactivity pattern is ideal for medicinal chemistry programs requiring sequential diversification of the isothiazole core, where the C-3 chloro group serves as a stable placeholder that survives C-5 elaboration conditions. Procure 3-chloroisothiazole derivatives when the synthetic strategy demands C-5 functionalization before C-3 modification.

Preparation of 3-Chloroisothiazole-4-carbonitrile via Regioselective C-5 Hydrodehalogenation

5-Bromo- or 5-iodo-3-chloroisothiazole-4-carbonitriles undergo regioselective hydrodehalogenation with Zn/HCO2H to yield 3-chloroisothiazole-4-carbonitrile in 77–85% yields, with complete retention of the C-3 chlorine [1]. This method provides a reliable entry to mono-halogenated isothiazole intermediates that preserve the C-3 chlorine for subsequent orthogonal transformations. Procure 3-chloroisothiazole-4-carbonitrile when a synthetic route requires a C-3 halogen handle that remains intact through reductive conditions that remove C-5 halogens.

C-4 C–H Arylation of 3-Chloroisothiazole-5-carbonitrile Derivatives

3-Chloroisothiazole-5-carbonitrile undergoes palladium-catalyzed C–H arylation at the C-4 position with 1-iodo-4-methylbenzene in the presence of AgF to yield 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in 60% yield [1]. This transformation enables direct C-4 functionalization without requiring pre-installed halogen handles at that position. Procure 3-chloroisothiazole-5-carbonitrile for medicinal chemistry campaigns exploring C-4 arylated isothiazole scaffolds, with the understanding that reaction optimization for diverse aryl coupling partners may be required given limited literature precedent.

Scaffold Diversification Where C-3 Suzuki Coupling Is Not Required

Given that 3-substituted isothiazoles (including 3-Cl, 3-Br, and 3-I derivatives) uniformly fail to undergo Suzuki coupling at the C-3 position [1], 3-chloroisothiazole is best deployed in synthetic sequences where C-3 elaboration occurs via nucleophilic substitution or alternative coupling modalities rather than Suzuki chemistry. Procure 3-chloroisothiazole when the synthetic plan includes C-3 functionalization via SNAr, Ullmann-type coupling, or conversion to 3-amino/3-alkoxy derivatives, rather than direct Suzuki arylation at this position.

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